[4-(Octadecyloxy)phenyl]acetonitrile
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Overview
Description
2-(4-octadecoxyphenyl)acetonitrile is an organic compound with the molecular formula C26H43NO It is characterized by the presence of a phenyl ring substituted with an octadecoxy group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octadecoxyphenyl)acetonitrile typically involves the reaction of 4-hydroxyphenylacetonitrile with 1-bromooctadecane. The reaction proceeds under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction yields the desired product with a high degree of purity .
Industrial Production Methods
While specific industrial production methods for 2-(4-octadecoxyphenyl)acetonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-octadecoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic or quinone derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-(4-octadecoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of lipid-membrane interactions due to its long alkyl chain.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-octadecoxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the long alkyl chain can embed into lipid membranes, affecting membrane properties and functions .
Comparison with Similar Compounds
Similar Compounds
4-(Octadecyloxy)phenylacetonitrile: Similar in structure but with variations in the alkyl chain length or substitution pattern.
Benzeneacetonitrile derivatives: Compounds with different substituents on the phenyl ring.
Uniqueness
2-(4-octadecoxyphenyl)acetonitrile is unique due to its specific combination of a long alkyl chain and a nitrile group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific reactivity .
Properties
CAS No. |
80280-48-4 |
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Molecular Formula |
C26H43NO |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
2-(4-octadecoxyphenyl)acetonitrile |
InChI |
InChI=1S/C26H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-28-26-20-18-25(19-21-26)22-23-27/h18-21H,2-17,22,24H2,1H3 |
InChI Key |
OYEOJUFBHFVJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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